molecular formula C9H7IO B1451416 5-Iodo-2,3-dihydro-1H-inden-1-one CAS No. 511533-38-3

5-Iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1451416
CAS No.: 511533-38-3
M. Wt: 258.06 g/mol
InChI Key: XVDWDHAAIWZKRU-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7IO. It is a derivative of indanone, where an iodine atom is substituted at the 5th position of the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Oxidation: Chromium trioxide, acetic acid, and controlled temperatures (35-40°C).

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Various substituted indanones depending on the nucleophile used.

    Oxidation: 5-Iodo-1-indanone.

    Reduction: 5-Iodo-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

5-Iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-1-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without the iodine substitution.

    5-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with a chlorine atom instead of iodine.

    5-Bromo-2,3-dihydro-1H-inden-1-one: A similar compound with a bromine atom instead of iodine.

Uniqueness

5-Iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can lead to different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWDHAAIWZKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661192
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511533-38-3
Record name 5-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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